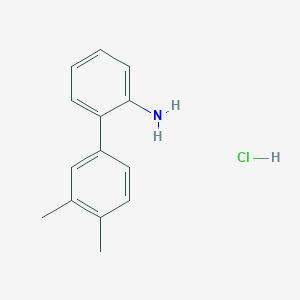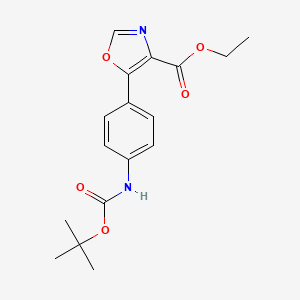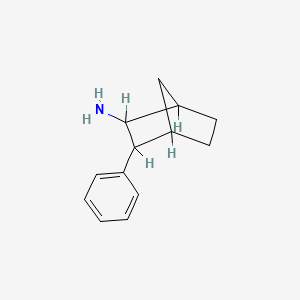
3-Phenylnorbornan-2-amine
Overview
Description
3-Phenylnorbornan-2-amine is a chemical compound with the molecular formula C13H17N. It is a stimulant drug closely related to the appetite suppressant fencamfamine. This compound is known for its psychoactive properties and has been sold as a designer drug following the banning of mephedrone and related substituted cathinone derivatives in many countries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylnorbornan-2-amine involves several steps. One common method is the reduction of a nitro group to an amine. This can be achieved through various reduction procedures, such as catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4) or tin(II) chloride (SnCl2) in hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenylnorbornan-2-amine can undergo a variety of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides or acid anhydrides are used to form amides.
Major Products
The major products formed from these reactions include amides, nitroso compounds, and secondary or tertiary amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Phenylnorbornan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying amine chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its stimulant properties and interactions with neurotransmitter systems.
Medicine: Research is ongoing into its potential therapeutic uses, including its effects on appetite suppression and central nervous system stimulation.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Phenylnorbornan-2-amine involves its interaction with neurotransmitter systems in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to heightened alertness and energy levels. The compound’s molecular targets include dopamine and norepinephrine transporters, which it inhibits, resulting in increased levels of these neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
3-Phenylnorbornan-2-amine is similar to other stimulant compounds such as:
Fencamfamine: An appetite suppressant with similar stimulant properties.
Camfetamine: The N-methyl homologue of this compound, also known for its stimulant effects.
Amphetamine: A well-known stimulant with a broader range of effects and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other stimulants.
Properties
IUPAC Name |
3-phenylbicyclo[2.2.1]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESNBFAEPGJCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376206 | |
| Record name | 3-Phenylnorbornan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39550-30-6 | |
| Record name | 3-Phenylnorbornan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



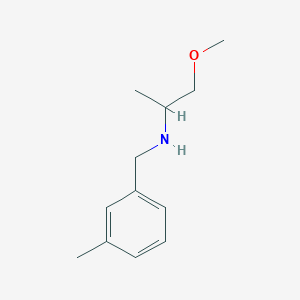
![5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1607812.png)
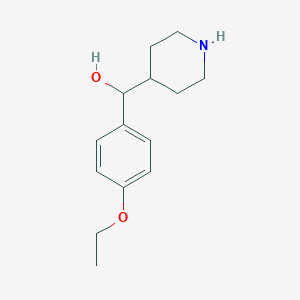
![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride](/img/structure/B1607814.png)

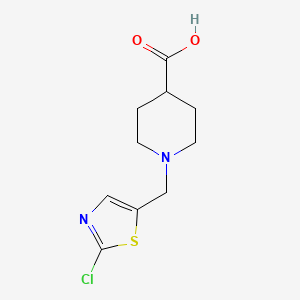
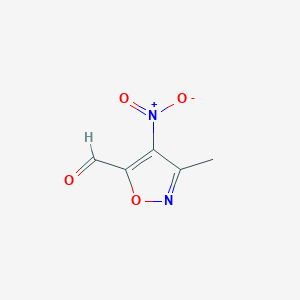

![2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide](/img/structure/B1607824.png)
![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)
